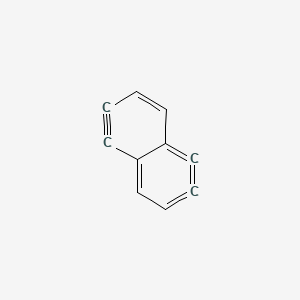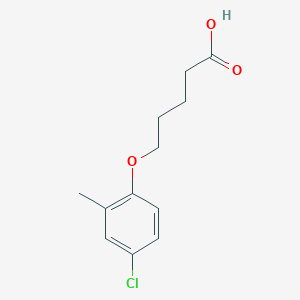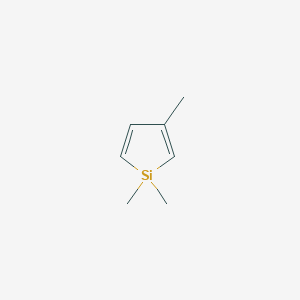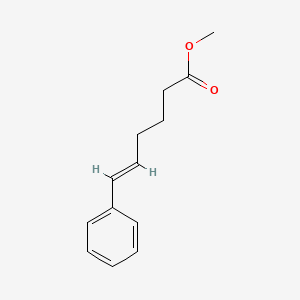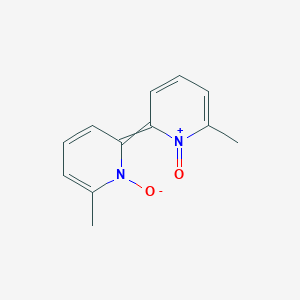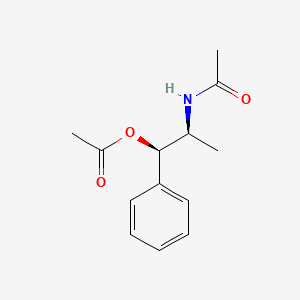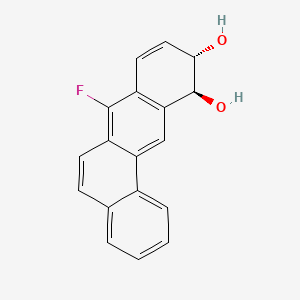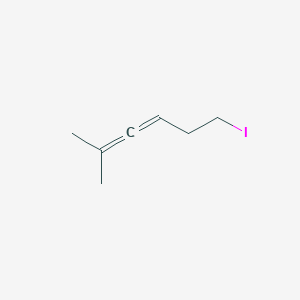
2,3-Hexadiene, 6-iodo-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Hexadiene, 6-iodo-2-methyl- is an organic compound characterized by the presence of a hexadiene backbone with an iodine atom attached to the sixth carbon and a methyl group attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Hexadiene, 6-iodo-2-methyl- can be achieved through several methods. One common approach involves the iodination of 2,3-hexadiene, where iodine is introduced to the sixth carbon position. This can be done using reagents such as iodine (I₂) in the presence of a catalyst like silver nitrate (AgNO₃) under controlled conditions. The reaction typically requires an inert atmosphere and moderate temperatures to ensure selective iodination.
Industrial Production Methods
Industrial production of 2,3-Hexadiene, 6-iodo-2-methyl- may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Hexadiene, 6-iodo-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The double bonds in the hexadiene backbone can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Addition: Electrophiles such as bromine (Br₂) or hydrogen chloride (HCl) can add across the double bonds.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the compound.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Addition: Formation of dibromo or dichloro derivatives.
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
2,3-Hexadiene, 6-iodo-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Hexadiene, 6-iodo-2-methyl- involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The double bonds in the hexadiene backbone can undergo electrophilic addition, leading to the formation of reactive intermediates that can further react with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Hexadiene, 2-methyl-: Lacks the iodine atom, resulting in different reactivity and applications.
1,3-Hexadiene: Has a different arrangement of double bonds, leading to distinct chemical properties.
2-Iodo-3-hexene: Similar in structure but with different positioning of the iodine atom.
Uniqueness
2,3-Hexadiene, 6-iodo-2-methyl- is unique due to the specific positioning of the iodine atom and the methyl group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both an iodine atom and a conjugated diene system makes it a versatile compound for various chemical transformations and research applications.
Eigenschaften
CAS-Nummer |
84672-43-5 |
|---|---|
Molekularformel |
C7H11I |
Molekulargewicht |
222.07 g/mol |
InChI |
InChI=1S/C7H11I/c1-7(2)5-3-4-6-8/h3H,4,6H2,1-2H3 |
InChI-Schlüssel |
QSRFOKIIKGJSRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=CCCI)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


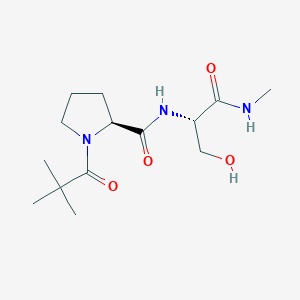
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)

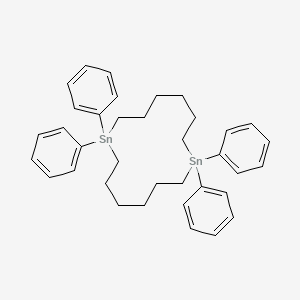
![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)
